2-Chloro-N-(2,6-dichloro-4-ethoxyphenyl)acetamide
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Overview
Description
2-Chloro-N-(2,6-dichloro-4-ethoxyphenyl)acetamide is an organic compound with the molecular formula C10H10Cl3NO2 and a molecular weight of 282.55 g/mol . This compound is characterized by the presence of chloro, dichloro, and ethoxy functional groups attached to a phenyl ring, making it a versatile molecule in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-N-(2,6-dichloro-4-ethoxyphenyl)acetamide typically involves the reaction of 2,6-dichloro-4-ethoxyaniline with chloroacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at a controlled temperature to ensure the formation of the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reaction vessels, precise temperature control, and efficient purification techniques to obtain high yields of the compound. The use of automated systems and continuous flow reactors can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
2-Chloro-N-(2,6-dichloro-4-ethoxyphenyl)acetamide undergoes various chemical reactions, including:
Substitution Reactions: The chloro groups can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different derivatives.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield corresponding acids and amines.
Common Reagents and Conditions
Substitution: Reagents like sodium hydroxide or potassium carbonate in polar solvents.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Major Products Formed
Substitution: Formation of substituted derivatives with different functional groups.
Oxidation: Formation of oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Formation of reduced derivatives with fewer oxygen-containing functional groups.
Hydrolysis: Formation of corresponding acids and amines.
Scientific Research Applications
2-Chloro-N-(2,6-dichloro-4-ethoxyphenyl)acetamide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential use in the development of pharmaceutical agents.
Industry: Utilized in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Chloro-N-(2,6-dichloro-4-ethoxyphenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways may vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-N-(2,6-dichloro-4-methoxyphenyl)acetamide
- 2-Chloro-N-(2,6-dichloro-4-propoxyphenyl)acetamide
- 2-Chloro-N-(2,6-dichloro-4-methylphenyl)acetamide
- 2-Chloro-N-(2,6-dichloro-4-ethoxyphenyl)acetamide
Uniqueness
This compound is unique due to its specific combination of chloro, dichloro, and ethoxy functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable in various research and industrial applications .
Properties
Molecular Formula |
C10H10Cl3NO2 |
---|---|
Molecular Weight |
282.5 g/mol |
IUPAC Name |
2-chloro-N-(2,6-dichloro-4-ethoxyphenyl)acetamide |
InChI |
InChI=1S/C10H10Cl3NO2/c1-2-16-6-3-7(12)10(8(13)4-6)14-9(15)5-11/h3-4H,2,5H2,1H3,(H,14,15) |
InChI Key |
GYCNICLYAAKOTQ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC(=C(C(=C1)Cl)NC(=O)CCl)Cl |
Origin of Product |
United States |
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